2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide
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Overview
Description
2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide is a synthetic organic compound characterized by the presence of a chloro group, a hydroxy group, and a trifluoromethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-(trifluoromethyl)phenol with epichlorohydrin to form 2-(trifluoromethyl)phenoxy-3-chloropropanol. This intermediate is then reacted with N-methylpropanamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group with an amine can form an amide.
Scientific Research Applications
2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins by forming strong hydrogen bonds and hydrophobic interactions. This can lead to inhibition of enzyme activity or modulation of protein function, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-ethylpropanamide
- 2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-isopropylpropanamide
Uniqueness
2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF3NO3/c1-9(15)13(21)19(2)7-10(20)8-22-12-6-4-3-5-11(12)14(16,17)18/h3-6,9-10,20H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIVXZJIMBNBKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC(COC1=CC=CC=C1C(F)(F)F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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